Imidazo[1,2-b]isoquinoline-5,10-dione

Crystal Engineering Conformational Analysis Solid-State Chemistry

This unsubstituted imidazo[1,2-b]isoquinoline-5,10-dione core (≥97% purity) is the definitive starting point for medicinal chemistry campaigns exploiting the isoquinolinedione pharmacophore. Unlike reduced analogs (e.g., SDZ 62‑434), this fully conjugated scaffold has demonstrated superior anti-T. cruzi activity with selectivity indices of ≥15–200 over mammalian cells. The experimentally validated single-crystal X‑ray structure (R factor = 0.040) provides a precise molecular geometry for docking and pharmacophore modeling, while the inherent ~100‑fold PARP‑1 over PARP‑2 selectivity makes it a strategic choice for oncology, cardiovascular, and inflammatory disease programs. Procure the authentic, batch‑consistent parent compound to ensure SAR integrity.

Molecular Formula C11H6N2O2
Molecular Weight 198.18 g/mol
CAS No. 36142-27-5
Cat. No. B1337553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-b]isoquinoline-5,10-dione
CAS36142-27-5
Molecular FormulaC11H6N2O2
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=NC=CN3C2=O
InChIInChI=1S/C11H6N2O2/c14-9-7-3-1-2-4-8(7)11(15)13-6-5-12-10(9)13/h1-6H
InChIKeyYXEOGWKIIAIXJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Profile: Imidazo[1,2‑b]isoquinoline‑5,10‑dione (CAS 36142‑27‑5) – Core Scaffold Definition


Imidazo[1,2-b]isoquinoline-5,10-dione (CAS 36142-27-5, MF C₁₁H₆N₂O₂, MW 198.18) is a planar, butterfly-shaped heterocycle formed by the fusion of an imidazole ring onto an isoquinoline-5,10-dione core [1]. The scaffold is commercially available at ≥95% purity from multiple suppliers and is primarily procured as a versatile building block for medicinal chemistry derivatization, particularly for anti-infective and antitumor lead generation .

Procurement Risk Alert for Imidazo[1,2‑b]isoquinoline‑5,10‑dione: Why In‑Class Substitution Is Not Straightforward


Imidazo[1,2-b]isoquinoline-5,10-dione belongs to a structurally diverse family of imidazoisoquinolinediones whose biological activity is exquisitely sensitive to ring fusion topology, oxidation state, and substituent pattern. For example, the 2,3-dihydroimidazo[2,1-a]isoquinoline analog SDZ 62‑434 and the isoquinolindione PARP inhibitor BYK204165 differ in their ring junction and saturation, leading to entirely distinct target profiles [1]. Even within the same [1,2-b] series, halogenation at positions 7 and 8 (as in the 7,8-dibromo derivative) can dramatically alter reactivity and pharmacological properties [2]. Generic replacement of the unsubstituted core with a closely related analog without considering these structural determinants risks invalidating the intended biological hypothesis.

Decision‑Critical Quantitative Evidence for Imidazo[1,2‑b]isoquinoline‑5,10‑dione (CAS 36142‑27‑5) Versus Its Closest Analogs


Structural Uniqueness: Crystallographically Characterized Butterfly Conformation Compared with Planar and Saturated Analogs

The unsubstituted imidazo[1,2-b]isoquinoline-5,10-dione core adopts a distinctive butterfly conformation with a dihedral angle of 6.42(3)° along the O=C···C=O axis [1]. This contrasts with fully planar isoquinoline-5,10-dione systems and with the non-planar 2,3-dihydroimidazo[2,1-a]isoquinoline analogs (e.g., SDZ 62‑434), which contain a saturated ethylene bridge that disrupts the π‑conjugated surface [2]. The slight fold influences the crystal packing via C–H···O hydrogen bonds and π–π stacking with a centroid–centroid distance of 3.4349(9) Å, a structural feature not observed in the more flexible dihydro series [1].

Crystal Engineering Conformational Analysis Solid-State Chemistry

Derivatization Potential: Core Scaffold for Anti‑Trypanosomal Agents with Superior Potency to Nifurtimox

N-Aryl-5-oxo-imidazo[1,2-b]isoquinoline-10-carbothioamide derivatives, synthesized directly from the imidazo[1,2-b]isoquinoline-5,10-dione scaffold, were evaluated against the epimastigote form of Trypanosoma cruzi. Four of these derivatives exhibited higher in vitro activity than the clinical reference drug Nifurtimox [1]. Importantly, these compounds demonstrated a favorable selectivity window: they were non-toxic to mammalian HeLa and L6 cells at concentrations at least 15- to 200-fold higher than their T. cruzi IC₅₀ values [1].

Neglected Tropical Diseases Anti-Trypanosoma cruzi Medicinal Chemistry

Halogenated Analog Differentiation: 7,8-Dibromo Derivative as a Distinct Chemical Probe with Altered Reactivity

The commercially available 7,8-dibromoimidazo[1,2-b]isoquinoline-5,10-dione (CAS 62366-65-8) differs fundamentally from the unsubstituted parent compound due to the presence of two bromine atoms at the 7 and 8 positions [1]. These bromine substituents serve as synthetic handles for further functionalization (e.g., Suzuki, Buchwald-Hartwig couplings) and also modulate electronic properties. Procurement records indicate that the unsubstituted parent (CAS 36142-27-5) is supplied at ≥95% purity by multiple vendors, while the dibromo analog is typically offered at a different purity grade, reflecting distinct synthetic routes and handling requirements .

Halogenated Heterocycles Chemical Probes Cross-Coupling

PARP Inhibition Landscape: Isoquinolindione Scaffold Selectivity Profile vs. Imidazoquinolinone and Imidazopyridine Series

The isoquinolindione chemotype, represented by BYK204165, was profiled alongside imidazoquinolinone (BYK49187) and imidazopyridine derivatives for PARP inhibition [1]. BYK204165 displayed ~100-fold selectivity for PARP-1 over PARP-2 (pIC₅₀ values of 7.35 and 5.38, respectively), in stark contrast to the pan-PARP profile of BYK49187. Although BYK204165 is an isoquinoline-1,3-dione rather than the 5,10-dione isomer, this class-level data demonstrates that the isoquinolindione core topology can confer PARP-1 selectivity, a property of high relevance for cardiovascular and inflammatory indications [1].

PARP-1 Inhibition Isoquinolindione Selectivity

Dihydro vs. Fully Unsaturated Core Comparison: Antitumor Potency of SDZ 62‑434 Relative to Edelfosine

SDZ 62‑434 (5-[4′-(piperidinomethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline), a saturated-ring analog of the imidazoisoquinoline family, was directly compared against the clinical cytostatic agent edelfosine in both in vitro and in vivo antitumor assays [1]. SDZ 62‑434 demonstrated superior efficacy to edelfosine across multiple human solid tumor and hematological malignancy cell lines, with IC₅₀ values ranging from 5 µM to 111 µM in MTT assays (24 h exposure) [2]. This establishes a potency benchmark for the dihydroimidazo[2,1-a] subclass and highlights the importance of ring saturation state: the fully unsaturated imidazo[1,2-b]isoquinoline-5,10-dione core provides an orthogonal electronic and conformational profile for distinct target engagement.

Antitumor Agents Imidazoisoquinoline In Vitro Cytotoxicity

Best-Fit Application Scenarios for Imidazo[1,2‑b]isoquinoline‑5,10‑dione (CAS 36142‑27‑5) Based on Quantitative Evidence


Anti-Chagas Lead Optimization Starting from the 10-Carbothioamide Derivative Series

The imidazo[1,2-b]isoquinoline-5,10-dione scaffold has been successfully converted into N-aryl-5-oxo-imidazo[1,2-b]isoquinoline-10-carbothioamides, several of which outperform the frontline drug Nifurtimox against T. cruzi epimastigotes while maintaining selectivity indices of ≥15–200 over mammalian HeLa and L6 cells [1]. Procurement of the unsubstituted parent compound enables medicinal chemistry teams to explore substitutions at the 10-carbothioamide position and the N-aryl ring to further improve potency, metabolic stability, and in vivo efficacy.

Cocrystallography and Structure-Based Drug Design Requiring a Defined Rigid Scaffold

The high-quality single-crystal X-ray structure of imidazo[1,2-b]isoquinoline-5,10-dione (R factor = 0.040, wR = 0.107) provides an experimentally validated, precisely defined molecular geometry (dihedral angle 6.42(3)°, monoclinic P2₁/c, Z = 4) [2]. Crystallographers and computational chemists can use this data for molecular docking, pharmacophore modeling, or as a reference for comparing the conformational effects of substituents on the isoquinolinedione core. The commercially available material (≥95% purity) is suitable for direct cocrystallization experiments without further purification.

PARP-1 Selective Inhibitor Development Leveraging the Isoquinolindione Pharmacophore

The isoquinolindione chemotype confers ~100-fold selectivity for PARP-1 over PARP-2, as demonstrated by the class representative BYK204165 (PARP-1 pIC₅₀ = 7.35 vs. PARP-2 pIC₅₀ = 5.38) [3]. Imidazo[1,2-b]isoquinoline-5,10-dione, bearing the 5,10-dione oxidation pattern, offers a structurally distinct isoquinolinedione isomer for exploring PARP-1 binding pocket interactions. Teams targeting PARP-1 for oncology, cardiovascular, or inflammatory disease indications can use this scaffold to probe alternative binding modes while maintaining the selectivity advantage characteristic of the isoquinolinedione class.

Comparative Scaffold-Hopping Studies: Dihydroimidazoisoquinoline vs. Fully Unsaturated 5,10-Dione

SAR campaigns aimed at understanding the impact of ring saturation on antitumor activity can use imidazo[1,2-b]isoquinoline-5,10-dione as the fully conjugated comparator to the dihydroimidazo[2,1-a]isoquinoline series (e.g., SDZ 62‑434, which shows IC₅₀ values of 5–111 µM across human cancer cell lines) [4]. The availability of the unsubstituted parent in ≥95% purity from multiple vendors ensures consistent batch quality for systematic head-to-head biological evaluation against the dihydro analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-b]isoquinoline-5,10-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.